

# Estetrol (E4) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Estetrol |           |
| Cat. No.:            | B8037453 | Get Quote |

# Estetrol (E4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Estetrol** (E4) is a naturally occurring estrogenic steroid hormone produced exclusively by the human fetal liver during pregnancy.[1][2] First identified in 1965, E4 has garnered significant interest in recent years as a potential therapeutic agent in areas such as contraception and hormone replacement therapy.[1][3] This is largely attributed to its unique pharmacological profile, which suggests a favorable safety and tolerability profile compared to other estrogens. [4][5][6] This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Estetrol** (E4).

## **Chemical Structure and Physicochemical Properties**

**Estetrol** is a C18 steroid characterized by an aromatic A ring and four hydroxyl groups, which contribute to its unique properties.[2]

Table 1: Chemical and Physicochemical Properties of Estetrol (E4)



| Property                       | Value                                                                 | Reference |
|--------------------------------|-----------------------------------------------------------------------|-----------|
| IUPAC Name                     | Estra-1,3,5(10)-triene-3,15 $\alpha$ ,16 $\alpha$ ,17 $\beta$ -tetrol | [1]       |
| Other Names                    | Oestetrol, E4, 15α-<br>Hydroxyestriol                                 | [1]       |
| CAS Number                     | 15183-37-6                                                            | [1]       |
| Chemical Formula               | C18H24O4                                                              | [1][7]    |
| Molar Mass                     | 304.386 g/mol                                                         | [1][7]    |
| Appearance                     | Crystalline solid                                                     | [8]       |
| Solubility in Water            | 1.38 mg/mL                                                            | [1]       |
| Solubility in Organic Solvents | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml                       | [8]       |

## **Mechanism of Action and Signaling Pathways**

**Estetrol** exerts its effects primarily through interaction with estrogen receptors (ERs), specifically ER $\alpha$  and ER $\beta$ . It displays a moderate binding affinity for both receptors, with a preference for ER $\alpha$ .[9][10] A key feature of E4's mechanism is its selective tissue activity, which is attributed to its differential activation of nuclear and membrane-initiated estrogen receptor signaling pathways.[3][4][5][6][11]

E4 acts as an agonist of the nuclear ER $\alpha$ , leading to the classical genomic effects of estrogens in tissues such as the uterus, vagina, and bone.[9][10] However, it does not activate, and can even antagonize, the membrane-associated ER $\alpha$  signaling pathway in certain tissues.[4][5][6] [11] This uncoupling of nuclear and membrane signaling is believed to contribute to its favorable safety profile, particularly with respect to its effects on the breast and liver.[4][5]





Click to download full resolution via product page

Figure 1: Estetrol (E4) Signaling Pathway.

## **Pharmacokinetics**

**Estetrol** exhibits favorable pharmacokinetic properties for oral administration, including rapid absorption and a long terminal half-life.[12][13]

Table 2: Pharmacokinetic Properties of Estetrol (E4) in Humans



| Parameter           | Value                                                                                                                    | Reference |
|---------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| Bioavailability     | High oral bioavailability                                                                                                | [12]      |
| Time to Peak (Tmax) | 0.5 to 2 hours                                                                                                           |           |
| Half-life (t½)      | Approximately 27 hours (range 19-40 hours)                                                                               |           |
| Protein Binding     | 46-50% (does not bind to SHBG)                                                                                           | _         |
| Metabolism          | Primarily Phase 2 metabolism (glucuronidation and sulfation) by UGT2B7. Negligible Phase 1 metabolism by CYP450 enzymes. | [3]       |
| Excretion           | Approximately 69% in urine and 22% in feces as unchanged drug and conjugates.                                            |           |

# **Pharmacodynamics**

**Estetrol** demonstrates tissue-selective estrogenic effects, with agonist activity in some tissues and neutral or antagonistic effects in others.

Table 3: Pharmacodynamic Effects of Estetrol (E4)



| Tissue/System          | Effect                                                                                                                      | Reference |
|------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Uterus & Vagina        | Estrogenic agonist activity, promoting proliferation.                                                                       | [9]       |
| Bone                   | Estrogenic effects suggesting prevention of bone loss.                                                                      |           |
| Breast                 | Minimal proliferative effect on<br>normal breast tissue; potential<br>antagonistic effects in the<br>presence of estradiol. | [4][9]    |
| Liver                  | Minimal impact on hepatic parameters, including coagulation factors and triglycerides.                                      | [4]       |
| Central Nervous System | Estrogenic effects on the brain.                                                                                            | [9]       |
| Endocrine System       | Dose-dependent decrease in FSH and LH; increase in SHBG.                                                                    |           |
| Lipid Profile          | Decrease in LDL cholesterol, increase in HDL cholesterol, minimal changes in triglycerides.                                 | [4]       |

# **Experimental Protocols Estrogen Receptor Competitive Binding Assay**

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand.

#### Methodology:

- Preparation of Rat Uterine Cytosol:
  - o Uteri are collected from ovariectomized female rats.



- The tissue is homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
- The homogenate is centrifuged to separate the cytosolic fraction containing the estrogen receptors.[4]
- Competitive Binding Assay:
  - A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-E₂) is incubated with the uterine cytosol.
  - Increasing concentrations of unlabeled **Estetrol** (or other test compounds) are added to compete for binding to the estrogen receptors.
  - The reaction is incubated to reach equilibrium.
  - Bound and free radioligand are separated (e.g., using hydroxylapatite).
  - The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis:
  - The concentration of **Estetrol** that inhibits 50% of the specific binding of the radiolabeled estradiol (IC<sub>50</sub>) is determined.
  - The relative binding affinity (RBA) is calculated by comparing the IC<sub>50</sub> of **Estetrol** to that of unlabeled  $17\beta$ -estradiol.

## MCF-7 Breast Cancer Cell Proliferation Assay

This assay assesses the effect of **Estetrol** on the proliferation of estrogen receptor-positive breast cancer cells.

#### Methodology:

Cell Culture:

## Foundational & Exploratory





- MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum.
- Prior to the experiment, cells are cultured in a phenol red-free medium with charcoalstripped serum to remove any estrogenic compounds.

#### Treatment:

- Cells are seeded in multi-well plates and allowed to attach.
- The medium is then replaced with a medium containing various concentrations of Estetrol
  or a vehicle control.

#### Assessment of Proliferation:

- After a defined incubation period (e.g., 96 hours), cell proliferation is measured using an appropriate method, such as the MTT assay.
- The MTT assay involves the addition of a tetrazolium salt, which is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan is proportional to the number of viable cells.

#### Data Analysis:

 The proliferation of cells treated with **Estetrol** is compared to the vehicle control to determine the dose-dependent effect on cell growth.





Click to download full resolution via product page

Figure 2: MCF-7 Cell Proliferation Assay Workflow.



## **Chemical Synthesis**

**Estetrol** for pharmaceutical use is synthesized from estrone, a commercially available starting material. The synthesis involves several steps of protection, reaction, and deprotection to introduce the hydroxyl groups at the C15 and C16 positions with the correct stereochemistry.



Click to download full resolution via product page

Figure 3: General Synthesis Pathway of Estetrol from Estrone.

## **Clinical Development**

**Estetrol**, in combination with drospirenone, has undergone extensive clinical evaluation as a combined oral contraceptive. Phase 3 clinical trials have demonstrated its efficacy and safety.





Click to download full resolution via product page

Figure 4: Workflow of a Phase 3 Contraceptive Clinical Trial for Estetrol.

## Conclusion



**Estetrol** (E4) is a unique natural estrogen with a distinctive pharmacological profile characterized by its tissue-selective mechanism of action. Its ability to activate nuclear ERα signaling while not stimulating membrane-initiated pathways in certain tissues holds promise for a better benefit-risk profile compared to conventional estrogens. The comprehensive data from preclinical and clinical studies support its further development and use in women's health. This technical guide provides a foundational understanding of the core chemical, biological, and clinical aspects of **Estetrol** for the scientific and drug development community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. EP1562976B1 Synthesis of estetrol via estrone derived steroids Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. escholarship.org [escholarship.org]
- 8. WO2013034780A2 Process for the preparation of estetrol and related compounds -Google Patents [patents.google.com]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Synthesis of estetrol via estrone derived steroids Eureka | Patsnap [eureka.patsnap.com]
- 13. pubcompare.ai [pubcompare.ai]



 To cite this document: BenchChem. [Estetrol (E4) chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8037453#estetrol-e4-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com